molecular formula C11H19NO4 B1523065 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid CAS No. 1152845-51-6

2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid

Cat. No. B1523065
CAS RN: 1152845-51-6
M. Wt: 229.27 g/mol
InChI Key: JEXGOOAPTSDTCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid” is represented by the InChI code: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,8(13)14)7-5-6-7/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid” is 229.28 . It is a powder at room temperature .

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides, particularly as a protected amino acid precursor. The tert-butyloxycarbonyl (Boc) group serves as a protective group that can be removed under mild acidic conditions without affecting the peptide chain .

Ionic Liquid Formation

The compound is used to create room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids have applications in organic synthesis and can act as solvents or reagents in peptide bond formation .

Dipeptide Synthesis

In dipeptide synthesis, the Boc-protected form of this amino acid can be used as a starting material. It reacts with coupling reagents to form dipeptides, which are essential in various biochemical processes .

Bio-organic Synthesis

The tert-butoxycarbonyl group is significant in bio-organic synthesis. It allows for the selective protection and deprotection of amino groups, which is crucial in the stepwise construction of complex organic molecules .

Tissue Engineering

The compound’s derivatives are explored in tissue engineering applications. Its ability to form stable structures makes it a candidate for creating scaffolds that support tissue growth .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference compound due to its well-defined structure and properties. It aids in the calibration of instruments and validation of analytical methods .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,8(13)14)7-5-6-7/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXGOOAPTSDTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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